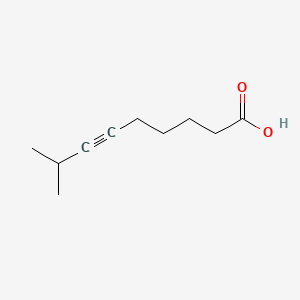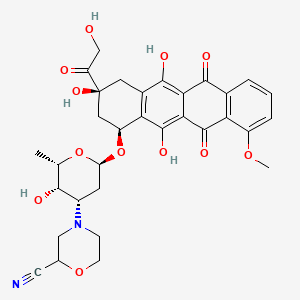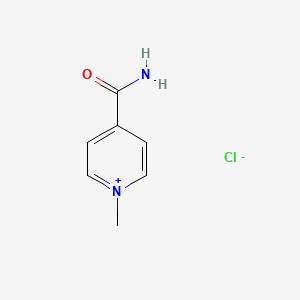![molecular formula C17H26BN3O2 B571484 3-环戊基-3-[4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-1H-吡唑-1-基]丙腈 CAS No. 1153949-38-2](/img/structure/B571484.png)
3-环戊基-3-[4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-1H-吡唑-1-基]丙腈
描述
3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile, also known as 3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile, is a useful research compound. Its molecular formula is C17H26BN3O2 and its molecular weight is 315.224. The purity is usually 95%.
BenchChem offers high-quality 3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和表征:
- 多项研究集中于含有 4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基的化合物的合成和表征,该基团是所讨论化合物的一部分。这些研究通常涉及密度泛函理论 (DFT) 计算和光谱方法进行结构分析 (Liao 等人, 2022); (Yang 等人, 2021)。
分子结构研究:
- 使用 X 射线衍射和 DFT 研究的分子结构研究很常见,揭示了详细的结构见解并证实了理论预测 (Yang 等人, 2021); (Wu 等人, 2021)。
在药物化学中的潜在应用:
- 一些与查询化合物在结构上相关的化合物已被研究其在药物化学中的潜力,例如在阿片受体拮抗中 (Kobayashi 等人, 2009)。
有机太阳能电池材料:
- 还对含有二氧杂硼环-2-基的共轭聚合物进行了研究,表明在有机太阳能电池和相关领域具有潜在应用 (Sharma 等人, 2016)。
纳米粒子合成和应用:
- 研究表明在纳米粒子的合成中使用类似的化合物,在荧光和药物递送等领域具有应用 (Fischer 等人, 2013)。
化学合成和反应性:
- 其他论文重点关注相关化合物的合成和反应性,探索它们作为化学合成中中间体的潜力 (Takagi & Yamakawa, 2013)。
细胞毒性和抗癌潜力:
- 一些衍生物已被研究其细胞毒性和作为抗癌剂的潜力,这可能与所讨论的化合物有关 (Alam 等人, 2016)。
属性
IUPAC Name |
3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BN3O2/c1-16(2)17(3,4)23-18(22-16)14-11-20-21(12-14)15(9-10-19)13-7-5-6-8-13/h11-13,15H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZLJWDLFHJEOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(CC#N)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro-](/img/structure/B571405.png)



![2-(Cyclohex-3-en-1-ylmethoxy)-4-ethoxy-5-propyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B571415.png)



![((3AR,4R,6R,6aR)-6-(2-acetamido-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate](/img/structure/B571421.png)